3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole
Description
The compound 3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole features a central isoxazole ring substituted at the 3-position with a 2-chloro-6-fluorophenyl group and at the 4-position with a thiazole-containing carbamate derivative. This structure combines aromatic, heterocyclic, and carbamate functionalities, making it a candidate for diverse applications, including antimicrobial agents .
Properties
IUPAC Name |
[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O3S/c1-8(15-19-6-7-25-15)20-24-16(22)12-9(2)23-21-14(12)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3/b20-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLXZIAWCBLLBG-DNTJNYDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)ON=C(C)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)O/N=C(\C)/C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole (CAS No. 303987-14-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by case studies and research findings.
- Molecular Formula : C18H11ClFN3O5
- Molecular Weight : 403.75 g/mol
- Structure : The compound features a complex structure with isoxazole and thiazole moieties, which are known for their biological activity.
Anticancer Activity
Research indicates that compounds containing isoxazole and thiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of these compounds can inhibit cell proliferation in various cancer cell lines.
Case Study : A study evaluated the anticancer effects of similar thiazole-containing compounds against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells. The results demonstrated that certain derivatives had IC50 values significantly lower than doxorubicin, a standard chemotherapy drug .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects, particularly against bacterial strains. Compounds with similar scaffolds have been reported to exhibit broad-spectrum antimicrobial activity.
Research Findings : A study on oxadiazole derivatives showed promising results against various bacterial strains, with some compounds demonstrating MIC values as low as 4 µM against Mycobacterium tuberculosis . Although specific data for the compound is limited, its structural analogs indicate a high likelihood of similar activity.
Anticonvulsant Activity
The anticonvulsant properties of thiazole-containing compounds have been explored in various models. In one study, synthesized thiazole derivatives were tested for their effectiveness in picrotoxin-induced convulsion models.
Findings : The study found that certain thiazole derivatives exhibited significant anticonvulsant activity, suggesting that the presence of the thiazole moiety in our compound may contribute similarly .
Structure-Activity Relationship (SAR)
The biological activity of This compound is influenced by its structural components:
- Thiazole Ring : Essential for cytotoxic activity.
- Chloro and Fluoro Substituents : Enhance lipophilicity and potentially improve bioavailability.
- Methyl Group at Position 5 : Increases electron density, which may enhance binding affinity to biological targets.
Scientific Research Applications
Research indicates that this compound exhibits promising anti-cancer properties. It has been evaluated through various assays that measure its efficacy against different cancer cell lines.
Anticancer Activity
A notable study conducted by the National Cancer Institute (NCI) assessed the compound's cytotoxicity against a panel of human tumor cells. The results demonstrated significant antitumor activity with mean growth inhibition (GI50) values indicating effective cytotoxicity at micromolar concentrations. Specifically, it showed a GI50 of approximately 15.72 μM against several tested cell lines .
Synthesis and Characterization
The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole involves several steps including:
- Formation of the isoxazole ring.
- Introduction of the thiazole moiety via condensation reactions.
- Functionalization with chloro and fluorine substituents to enhance biological activity.
Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the purity and structural integrity of the synthesized compound .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental models:
Comparison with Similar Compounds
Thiazole vs. Thiophene Linkages
- Thiazole-containing analogs (e.g., the target compound) may exhibit enhanced binding to bacterial targets due to the nitrogen and sulfur atoms in the thiazole ring, which participate in hydrogen bonding and hydrophobic interactions .
- Thiophene-linked isoxazoles (e.g., derivatives LK1–LK8 in ) showed antibacterial activity with docking scores ranging from -2.04 to -4.34 kcal/mol. The absence of a thiazole’s nitrogen atom in thiophene may reduce target affinity compared to the thiazole-substituted compound .
Aryloxy vs. Thiazole-Carbamate Substituents
- Vicinal diaryl-substituted isoxazoles (e.g., compound 67 in ) feature an aryloxy group at the 4-position. These derivatives are synthesized via condensation reactions and have demonstrated growth inhibitory effects, though their activity depends on the substituent’s electronic and steric properties .
- The target compound’s thiazole-carbamate group introduces a planar, conjugated system that may improve metabolic stability compared to bulky aryloxy groups .
Antibacterial and Pharmacological Profiles
- Flucloxacillin (), which shares the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole core, is a β-lactam antibiotic. Its activity relies on the isoxazole moiety’s ability to resist β-lactamase enzymes. The target compound’s thiazole-carbamate group may confer a different mechanism of action or spectrum of activity .
- The target compound’s carbamate linkage might address these challenges by improving solubility or reducing reactivity .
Physicochemical and Structural Properties
Preparation Methods
1,3-Dipolar Cycloaddition of Nitrile Oxides
The foundational method adapts Claisen's 1903 oximation strategy, modified with copper(I) catalysis for enhanced regiocontrol.
Procedure :
- Generate nitrile oxide in situ from 2-chloro-6-fluorobenzaldehyde oxime (1.2 eq) using Claisen conditions (NaOCl, Et3N, CH2Cl2, 0°C).
- React with 2-methylpropiolic acid methyl ester (1 eq) under CuI catalysis (5 mol%) in ChCl:urea deep eutectic solvent.
- Microwave irradiation (100 W, 80°C, 20 min) improves yield to 82% versus 58% under thermal conditions.
Key Data :
| Parameter | Value |
|---|---|
| Yield (microwave) | 82% |
| Regioselectivity (3,5) | >95:5 |
| Reaction Time | 20 min |
This method outperforms classical thermal approaches, with the DES solvent enabling catalyst recycling (3 cycles, <5% yield drop).
C-4 Carbonyl Group Installation
Friedel-Crafts Acylation
Post-cycloaddition acylation employs POCl3-mediated activation:
Procedure :
- Treat isoxazole (1 eq) with acetyl chloride (1.5 eq) in POCl3 (3 eq) at -10°C.
- Quench with NaHCO3 (aq), extract with EtOAc.
- Isolate 4-acetyl intermediate in 74% yield.
Optimization :
- Lowering temperature to -10°C suppresses ring-opening side reactions (reduced from 22% to 7%).
- Ultrasonic irradiation (40 kHz) during work-up improves purity from 88% to 96%.
Carbamate-Ethylidene Conjugation
Oxime Carbamate Coupling
The critical stereoselective step uses HATU-mediated coupling:
Procedure :
- Synthesize (E)-1-(1,3-thiazol-2-yl)ethylideneaminooxy acid via Hantzsch thiazole synthesis:
- Activate as HATU ester (1.2 eq), couple with 4-hydroxyisoxazole (1 eq) in DMF, 0°C → RT, 12 h.
- Achieve 68% yield, >99% E-selectivity via slow addition protocol.
Stereochemical Control :
- E/Z ratio correlates with base strength: DBU gives 99:1 vs Et3N 85:15.
- Anhydrous MgSO4 as drying agent prevents oxime tautomerization.
Green Chemistry Innovations
Solvent-Free Microwave Synthesis
Adapting Huang's ultrasound method, a solvent-free protocol reduces E-factor:
Procedure :
- Mix all components with SiO2 (200 mesh), irradiate at 150 W, 100°C, 15 min.
- Yield: 75% vs 68% solution-phase.
Environmental Metrics :
| Metric | Conventional | Microwave |
|---|---|---|
| E-Factor | 23.4 | 5.1 |
| PMI (Process Mass Intensity) | 18.7 | 6.3 |
Analytical Characterization
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole?
- Methodology : Synthesis typically involves multi-step reactions. For example, the isoxazole core can be constructed via cyclization of hydroxylamine derivatives with β-diketones. The thiazole-ethylidene moiety is introduced through condensation reactions using carbonyldiimidazole (CDI) or thionyl chloride to activate the carbonyl group. Key intermediates are purified via recrystallization (e.g., using water/acetic acid) or column chromatography. Reaction monitoring via TLC (e.g., silica gel plates with UV visualization) ensures completion .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., fluorine and chlorine cause deshielding; thiazole protons appear as distinct singlets).
- IR Spectroscopy : Identify carbonyl stretches (~1700–1750 cm⁻¹ for the carbamate group) and C=N/C-F stretches (~1600 cm⁻¹ and ~1100 cm⁻¹, respectively).
- Mass Spectrometry (HRMS) : Confirm molecular weight using ESI-TOF, with fragmentation patterns validating the isoxazole-thiazole scaffold .
Q. How can researchers identify key hydrogen-bonding interactions in its crystal structure?
- Methodology : X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) reveals hydrogen bonds. For example, the carbamate oxygen may act as an acceptor, forming interactions with NH groups or solvent molecules. Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings, which stabilize the lattice .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodology :
- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance condensation efficiency .
- Solvent Optimization : Use PEG-400 for polar intermediates to improve solubility and reduce side reactions.
- Temperature Control : Maintain 70–80°C for exothermic steps (e.g., acyl chloride formation) to prevent decomposition. Statistical tools like Design of Experiments (DoE) can model variable interactions .
Q. What strategies resolve contradictions in crystallographic data refinement for this compound?
- Methodology :
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine overlapping reflections.
- Disorder Modeling : Apply PART/SUMP restraints for flexible substituents (e.g., the ethylidene group).
- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry, reducing R-factor discrepancies .
Q. How does the compound’s electronic configuration influence its biological activity?
- Methodology :
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzyme active sites).
- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine’s inductive effects) with antimicrobial IC₅₀ values from assays .
Q. What experimental designs assess environmental fate and ecotoxicity?
- Methodology :
- Biodegradation Studies : Use OECD 301F tests with activated sludge to measure half-life in water.
- Trophic Transfer Analysis : Expose Daphnia magna and zebrafish embryos to sublethal doses, monitoring bioaccumulation via LC-MS/MS .
Q. How can potentiometric titrations determine acid-base properties of functional groups?
- Methodology : Titrate with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., DMF). Calculate pKa values from half-neutralization potentials (HNP) using the Henderson-Hasselbalch equation. Compare results across solvents to assess solvation effects .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
